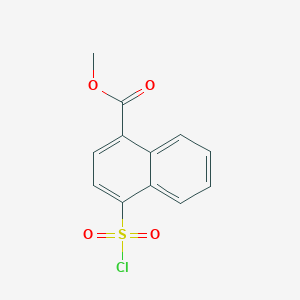

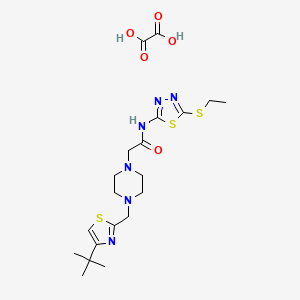

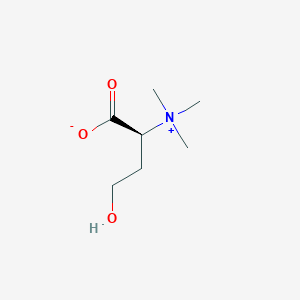

3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ‘3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide’ is a versatile material used in diverse scientific research due to its unique properties and reactivity1. Its applications range from drug development to catalysis1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available sources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources.Aplicaciones Científicas De Investigación

Antidiabetic Agents

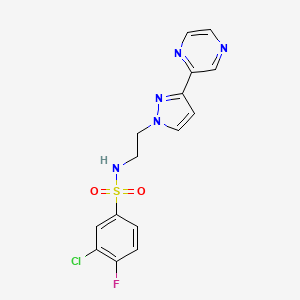

Research has focused on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives, including compounds related to 3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, as potential antidiabetic agents. These compounds have shown significant antidiabetic activity in preliminary biological screenings. The study provides insights into the structure-activity relationship (SAR) and drug-relevant properties calculations, endorsing these compounds as potential leads for future drug discovery in the antidiabetic domain (Faidallah et al., 2016).

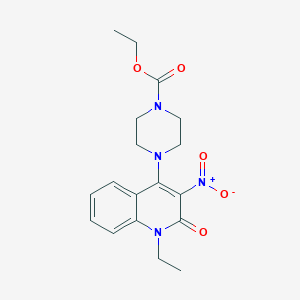

Antitumor and Antimicrobial Activities

Another research avenue explores the synthesis of new benzenesulfonamides with substituted phenyl and pyrazole moieties, tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. These compounds have shown promising results in preliminary screenings, indicating their potential for further anti-tumor activity studies and as strong inhibitors of human cytosolic isoforms (Gul et al., 2016).

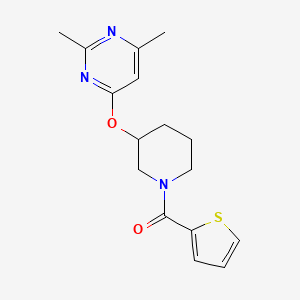

Metal Ion Sensing

The compound and its derivatives have been used in the development of novel sensors for metal ions, specifically mercury (Hg^2+). A pyrazoline-based derivative demonstrated selective and significant decrease in fluorescence intensity in the presence of Hg^2+, indicating its potential as a fluorometric "turn-off" sensor for detecting Hg^2+ in various applications (Bozkurt & Gul, 2018).

COX-2 Inhibitors

Compounds incorporating the 3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide scaffold have been synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activities. This research provides valuable insights into the molecular design of new COX-2 inhibitors, highlighting the importance of fluorine substitution for achieving selectivity and potency in vitro (Pal et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found.

Direcciones Futuras

The future directions for the research and application of this compound are not detailed in the available sources.

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN5O2S/c16-12-9-11(1-2-13(12)17)25(23,24)20-6-8-22-7-3-14(21-22)15-10-18-4-5-19-15/h1-5,7,9-10,20H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERZJXHTXQCUEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2590699.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590700.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2590702.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2590717.png)

![8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590718.png)

![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)